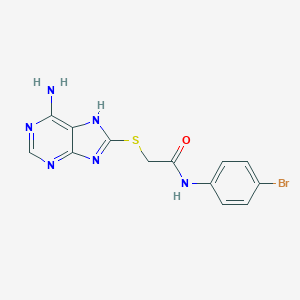
5-(4-Ethoxy-3-iodo-5-methoxybenzylidene)-3-(4-fluorobenzyl)imidazolidine-2,4-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-(4-Ethoxy-3-iodo-5-methoxybenzylidene)-3-(4-fluorobenzyl)imidazolidine-2,4-dione is a chemical compound that has been extensively studied for its potential application in scientific research. This compound is also known as EF5, and it has been found to be useful in the field of cancer research due to its ability to detect hypoxia in tumor cells.
Mécanisme D'action
EF5 works by binding to proteins in hypoxic cells, which allows it to be detected using imaging techniques such as positron emission tomography (PET) and magnetic resonance imaging (MRI). This binding is dependent on the presence of low oxygen levels in the cells, which makes EF5 a useful marker for hypoxia.
Biochemical and Physiological Effects:
EF5 has been found to have minimal toxicity in animal studies, and it is rapidly cleared from the body. This makes it a safe and effective marker for hypoxia in cancer research. Additionally, EF5 has been found to have no significant effects on cellular metabolism or other physiological processes.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using EF5 in lab experiments include its specificity for hypoxic cells, its low toxicity, and its ability to be detected using non-invasive imaging techniques. However, one limitation of EF5 is that it requires specialized imaging equipment and expertise to be detected, which can be a barrier to its widespread use.
Orientations Futures
There are several potential future directions for research involving EF5. One area of interest is the development of new imaging techniques that can detect EF5 more accurately and efficiently. Additionally, there is ongoing research into the use of EF5 as a therapeutic agent, either by targeting hypoxic cells directly or by using it as a delivery vehicle for other drugs. Finally, there is interest in exploring the use of EF5 in other areas of research beyond cancer, such as cardiovascular disease and neurodegenerative disorders.
Méthodes De Synthèse
The synthesis of EF5 involves several steps, including the reaction of 4-ethoxy-3-iodo-5-methoxybenzaldehyde with 4-fluorobenzylamine to form an imine intermediate. This intermediate is then reacted with 2,4-thiazolidinedione to produce EF5.
Applications De Recherche Scientifique
EF5 has been extensively studied for its potential application in cancer research. This compound has been found to be useful in detecting hypoxia in tumor cells, which is a condition where the oxygen supply to the cells is limited. Hypoxia is a common feature of solid tumors, and it is associated with resistance to radiation therapy and chemotherapy.
Propriétés
Formule moléculaire |
C20H18FIN2O4 |
|---|---|
Poids moléculaire |
496.3 g/mol |
Nom IUPAC |
(5Z)-5-[(4-ethoxy-3-iodo-5-methoxyphenyl)methylidene]-3-[(4-fluorophenyl)methyl]imidazolidine-2,4-dione |
InChI |
InChI=1S/C20H18FIN2O4/c1-3-28-18-15(22)8-13(10-17(18)27-2)9-16-19(25)24(20(26)23-16)11-12-4-6-14(21)7-5-12/h4-10H,3,11H2,1-2H3,(H,23,26)/b16-9- |
Clé InChI |
BCSWAMXPSSVQED-SXGWCWSVSA-N |
SMILES isomérique |
CCOC1=C(C=C(C=C1I)/C=C\2/C(=O)N(C(=O)N2)CC3=CC=C(C=C3)F)OC |
SMILES |
CCOC1=C(C=C(C=C1I)C=C2C(=O)N(C(=O)N2)CC3=CC=C(C=C3)F)OC |
SMILES canonique |
CCOC1=C(C=C(C=C1I)C=C2C(=O)N(C(=O)N2)CC3=CC=C(C=C3)F)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



amino]-N-propylacetamide](/img/structure/B297212.png)
![2-[(4-bromophenyl)sulfonyl-[(4-methylphenyl)methyl]amino]-N-(2,4-difluorophenyl)acetamide](/img/structure/B297214.png)
amino]-N-(3-chloro-4-fluorophenyl)acetamide](/img/structure/B297215.png)
![4-bromo-N-{2-[4-(4-fluorophenyl)piperazin-1-yl]-2-oxoethyl}-N-(4-methylbenzyl)benzenesulfonamide](/img/structure/B297216.png)
![4-bromo-N-(4-methylbenzyl)-N-[2-(4-methylpiperidin-1-yl)-2-oxoethyl]benzenesulfonamide](/img/structure/B297218.png)
![N-[4-(benzyloxy)phenyl]-2-[[(4-bromophenyl)sulfonyl](4-methylbenzyl)amino]acetamide](/img/structure/B297219.png)
amino]-N-(3-methoxyphenyl)acetamide](/img/structure/B297221.png)
amino]acetamide](/img/structure/B297222.png)
amino]-N-(2,6-dimethylphenyl)acetamide](/img/structure/B297224.png)
![4-(3-Acetylphenyl)-1,7,8,9-tetrachloro-10,10-dimethoxy-4-azatricyclo[5.2.1.02,6]dec-8-ene-3,5-dione](/img/structure/B297226.png)
![Methyl 4-[10-(2-adamantylidene)-3,5-dioxo-4-azatricyclo[5.2.1.02,6]dec-8-en-4-yl]benzoate](/img/structure/B297229.png)

![2-benzyl-8-[bis(4-methylphenyl)methylidene]-3a,4,7,7a-tetrahydro-1H-4,7-methanoisoindole-1,3(2H)-dione](/img/structure/B297235.png)
![1-(3,5-Dimethylphenyl)-3-{4-[1-(3,5-dimethylphenyl)-2,5-dioxo-3-pyrrolidinyl]-1-piperazinyl}-2,5-pyrrolidinedione](/img/structure/B297236.png)